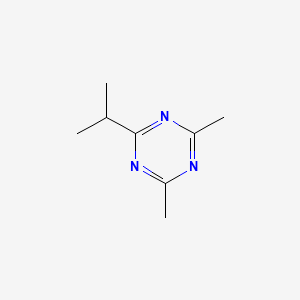

2-Isopropyl-4,6-dimethyl-1,3,5-triazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2,4-dimethyl-6-propan-2-yl-1,3,5-triazine |

InChI |

InChI=1S/C8H13N3/c1-5(2)8-10-6(3)9-7(4)11-8/h5H,1-4H3 |

InChI Key |

GQLYVVWCGUQWMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC(=N1)C(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropyl 4,6 Dimethyl 1,3,5 Triazine and Its Substituted Analogues

Conventional and Modern Synthetic Routes to the 1,3,5-Triazine (B166579) Heterocyclic Core

The construction of the 1,3,5-triazine ring is the foundational step in the synthesis of the target molecule. Various methods have been developed, ranging from classical condensation reactions to modern catalyzed processes.

Cyclotrimerization Reactions of Nitriles and Related Precursors

The most direct method for forming the s-triazine ring is the cyclotrimerization of nitriles. chim.it This reaction involves the head-to-tail cyclization of three nitrile molecules to form the six-membered heterocyclic ring. To synthesize an unsymmetrically substituted triazine like 2-isopropyl-4,6-dimethyl-1,3,5-triazine, a cross-cyclotrimerization of two different nitriles—in this case, isobutyronitrile (B166230) and acetonitrile (B52724)—is required.

Historically, these reactions required harsh conditions, such as high temperatures and pressures, often resulting in low to moderate yields, particularly for cross-cyclotrimerization where a statistical mixture of products is often formed. chim.it However, modern advancements have introduced various catalytic systems to improve efficiency and selectivity. Lewis acids are effective catalysts for the cyclotrimerization of both aliphatic and aromatic nitriles. chim.it For instance, the reaction of a nitrile with triflic anhydride (B1165640) or triflic acid at low temperatures can generate a nitrilium salt intermediate. This intermediate can then react with two equivalents of a different nitrile at a higher temperature to form unsymmetrically substituted 1,3,5-triazines in moderate to good yields. The selectivity of this process is governed by the relative stability of the intermediate nitrilium salts.

Microwave irradiation has also emerged as a green and efficient energy source for nitrile cyclotrimerization, often leading to shorter reaction times, higher yields, and cleaner reactions, sometimes under solvent-free conditions. chim.it

| Catalyst/Condition | Nitrile 1 | Nitrile 2 | Product(s) | Yield | Reference |

| Triflic Anhydride | Pivalonitrile | p-Tolunitrile | 2-tert-Butyl-4,6-di-p-tolyl-1,3,5-triazine | 75% | |

| CpCo(CO)₂ / MW | Benzonitrile | Acetonitrile | 2-Phenyl-4,6-dimethyl-1,3,5-triazine | 25% | |

| Y(TfO)₃ / MW | Benzonitrile | N/A | 2,4,6-Triphenyl-1,3,5-triazine | High | chim.it |

This table presents data for analogous cross-cyclotrimerization reactions to illustrate the general principles.

Preparation of Precursors with Isopropyl and Methyl Functionalities

The key precursors for the cyclotrimerization route are the corresponding nitriles: isobutyronitrile (for the isopropyl group) and acetonitrile (for the methyl groups). Acetonitrile is a readily available industrial solvent and reagent. Isobutyronitrile can be synthesized through various standard organic chemistry methods, such as the nucleophilic substitution of 2-bromopropane (B125204) with sodium cyanide or the dehydration of isobutyraldoxime. The Pinner triazine synthesis offers an alternative route, reacting amidines with phosgene. organic-chemistry.org For the target compound, this would involve the reaction of isobutyramidine and acetamidine (B91507) with a carbonyl source, though controlling the stoichiometry and preventing self-condensation can be challenging.

Targeted Functionalization and Derivatization Strategies for this compound

An alternative and often more controllable strategy for synthesizing unsymmetrically substituted triazines involves the sequential functionalization of a pre-existing triazine core. This approach typically starts with a readily available, highly reactive triazine derivative, most commonly 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govresearchgate.netmdpi.com

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Triazine Intermediates (e.g., Cyanuric Chloride)

The synthesis of substituted 1,3,5-triazines is most practically achieved through the functionalization of cyanuric chloride. nih.govmdpi.com The three chlorine atoms on the triazine ring exhibit different reactivities, which can be exploited for sequential substitution by controlling the reaction temperature. The substitution of the first chlorine atom typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires elevated temperatures. nih.gov

To synthesize this compound, a hypothetical route would involve the initial reaction of cyanuric chloride with two equivalents of a methylating agent (e.g., methylmagnesium bromide or potentially a source of methylamine (B109427) followed by reduction, though C-C bond formation is more direct) to form 2-chloro-4,6-dimethyl-1,3,5-triazine (B3005177). This intermediate would then be subjected to a second nucleophilic substitution with an isopropyl nucleophile, such as isopropylmagnesium bromide, at a higher temperature to displace the final chlorine atom.

| Step | Electrophile | Nucleophile | Temperature | Product | Reference |

| 1 | Cyanuric Chloride | 2 eq. MeMgBr | ~0 °C | 2-Chloro-4,6-dimethyl-1,3,5-triazine | nih.govmdpi.com |

| 2 | 2-Chloro-4,6-dimethyl-1,3,5-triazine | 1 eq. i-PrMgBr | Room Temp to Reflux | This compound | researchgate.net |

This table outlines a plausible synthetic sequence based on the established reactivity of cyanuric chloride and its derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-C Bond Formation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly applicable to the functionalization of halogenated triazines. Palladium-catalyzed reactions, such as Suzuki, Stille, and Kumada couplings, are particularly effective. researchgate.net

In the context of synthesizing this compound, a palladium-catalyzed Kumada coupling would be a highly relevant strategy. This would involve the reaction of the 2-chloro-4,6-dimethyl-1,3,5-triazine intermediate with an isopropyl Grignard reagent (isopropylmagnesium bromide) in the presence of a suitable palladium catalyst and phosphine (B1218219) ligand. Research on the alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) has shown that Grignard reagents are effective for forming new C-C bonds on the triazine ring in moderate to very good yields. researchgate.net This precedent strongly supports the viability of this approach for introducing the isopropyl group onto a dimethyl-substituted chloro-triazine core.

| Triazine Substrate | Organometallic Reagent | Catalyst System | Product | Yield | Reference |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Vinylmagnesium bromide | Pd(PPh₃)₄ | 2-Vinyl-4,6-dimethoxy-1,3,5-triazine | 85% | researchgate.net |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Propylmagnesium bromide | Ni(dppe)Cl₂ | 2-Propyl-4,6-dimethoxy-1,3,5-triazine | 78% | researchgate.net |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Phenylmagnesium bromide | Pd(PPh₃)₄ | 2-Phenyl-4,6-dimethoxy-1,3,5-triazine | 90% | researchgate.net |

This table shows examples of palladium and nickel-catalyzed cross-coupling reactions on a related chloro-triazine substrate, demonstrating the feasibility of alkyl group installation.

Direct Alkylation and Arylation Approaches

Direct C-H activation and subsequent alkylation of a pre-formed heterocycle is a modern and atom-economical approach to functionalization. While powerful, the direct isopropylation of a 2,4-dimethyl-1,3,5-triazine ring is a challenging transformation. Methodologies involving transition-metal catalysis, such as rhodium(III)-catalyzed C-H activation, have been described for the alkylation of certain heterocycles. rsc.org However, these methods are often substrate-specific and may not be directly applicable to the simple alkylation of a dimethyl-triazine core with an isopropyl group. This area represents an ongoing field of research, and the development of a direct C-H isopropylation method for 1,3,5-triazines would be a significant synthetic advancement.

Principles of Green Chemistry Applied to Triazine Synthesis

The synthesis of 1,3,5-triazine derivatives has increasingly adopted the principles of green chemistry to create more efficient, economical, and environmentally benign processes. chim.itnih.gov Traditional methods for synthesizing the triazine core, such as the cyclotrimerization of nitriles or the sequential substitution of cyanuric chloride, often require harsh reaction conditions, long reaction times, and the use of hazardous solvents. chim.itresearchgate.net Green chemistry addresses these drawbacks by focusing on resource efficiency, waste reduction, and the design of inherently safer chemical processes. chim.it Key strategies in the green synthesis of triazines include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the implementation of solvent-free reaction conditions or the use of environmentally friendly solvents like water. nih.govresearchgate.net These approaches not only align with sustainability goals but also frequently lead to improved reaction yields, shorter synthesis times, and simpler product purification procedures. chim.itresearchgate.net

Microwave irradiation has emerged as a powerful tool in the synthesis of 1,3,5-triazines, offering significant advantages over conventional heating methods. researchgate.netclockss.org Microwave-assisted organic synthesis (MAOS) provides rapid and uniform heating, which can dramatically accelerate reaction rates, reduce thermal decomposition of products, and improve yields. chim.itclockss.org This technology has been successfully applied to various reactions for forming the triazine ring, including the cyclotrimerization of nitriles and nucleophilic substitution reactions on cyanuric chloride. chim.itresearchgate.net

The benefits of microwave assistance are particularly evident in the reduction of reaction times from many hours to mere minutes. clockss.org For instance, the synthesis of 2,4-diamino-1,3,5-triazines from dicyandiamide (B1669379) and various nitriles saw reaction times decrease from 24 hours under conventional heating to just 10-15 minutes with microwave irradiation. chim.it This rapid process not only saves energy but also minimizes the formation of side products, leading to cleaner reactions and often higher purity of the final compounds. chim.itcapes.gov.br Furthermore, microwave-assisted protocols frequently allow for a significant reduction in the volume of solvent required, or even enable reactions under solvent-free conditions, further enhancing their green credentials. chim.itresearchgate.net

The following table summarizes a comparison between conventional and microwave-assisted synthesis for various 1,3,5-triazine derivatives, illustrating the improvements in time and yield.

| Product Type | Conventional Method Conditions | Conventional Yield (%) | Microwave Method Conditions | Microwave Yield (%) | Source(s) |

| Fluorinated 1,3,5-triazinane | 10 hours (heating) | 62-78 | 3 minutes | 98-99 | clockss.org |

| 1,3,5-Triazinane-2-thiones | >10 hours | 50-58 | <2 minutes | 92-98 | clockss.org |

| 2,4-Diamino-1,3,5-triazines | 24 hours (heating) | Not specified | 10-15 minutes | 71-83 | chim.it |

| Coumarin-based triazines | Not specified | Lower | 90-95% time reduction | Increased | nih.gov |

| Trisubstituted triazines | 5 days (THF, DIPEA) | Not specified | 10 minutes (solvent-free) | up to 62 | nih.gov |

| Morpholine-functionalized triazines | Not specified | Lower | 150 seconds (DMF, TBAB) | up to 88 | nih.govmdpi.com |

This table is interactive and can be sorted by column.

Ultrasound-assisted synthesis, or sonochemistry, provides another effective green methodology for the preparation of 1,3,5-triazine derivatives. nih.govmdpi.com This technique utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, which dramatically enhances chemical reactivity. nih.govresearchgate.net A key advantage of sonochemistry is its ability to promote reactions at or near room temperature, significantly reducing the energy consumption associated with conventional heating. mdpi.com

Ultrasound irradiation has been shown to substantially shorten reaction times while maintaining high product yields. nih.govmdpi.com For example, the synthesis of certain 4,6-disubstituted-1,3,5-triazine hydrazone derivatives was achieved in 30-60 minutes at 40°C, a significant improvement over the 4-5 hours required by conventional reflux methods, with yields reaching up to 96%. nih.govmdpi.com A major environmental benefit of this approach is its compatibility with aqueous media. nih.gov The development of sonochemical methods for synthesizing triazines in water minimizes the reliance on toxic organic solvents, aligning closely with the principles of green chemistry. mdpi.comresearchgate.net In some cases, the sonochemical approach has been found to be more versatile and "greener" than microwave-assisted methods. nih.govresearchgate.net

The table below highlights the efficiency of ultrasound-assisted protocols compared to conventional methods for synthesizing 1,3,5-triazine derivatives.

| Reaction Type | Conventional Method Conditions | Conventional Yield (%) | Ultrasound Method Conditions | Ultrasound Yield (%) | Source(s) |

| Synthesis of triazine derivatives | 5-6 hours (reflux) | 69 | 30-35 minutes (room temp) | 84 | nih.govmdpi.com |

| Synthesis of hydrazone derivatives | 4-5 hours (reflux) | Lower | 30-60 minutes (40°C) | up to 96 | nih.govmdpi.com |

| General triazine synthesis | Not specified | Lower | 5 minutes | >75 | nih.govmdpi.com |

This table is interactive and can be sorted by column.

Eliminating or replacing hazardous organic solvents is a cornerstone of green chemistry. chim.it In the synthesis of 1,3,5-triazines, significant progress has been made using solvent-free and aqueous media reaction systems. chim.itnih.gov

Solvent-free reactions , often coupled with microwave irradiation, offer a clean, economical, and safe alternative to traditional solution-phase synthesis. chim.itresearchgate.net The cyclotrimerization of nitriles to form symmetrically substituted 1,3,5-triazines can be effectively carried out without a solvent, using silica-supported Lewis acids as recyclable catalysts. chim.itresearchgate.net This approach not only prevents pollution associated with solvent use and disposal but also simplifies the work-up procedure, as the catalyst can be easily recovered and the product isolated directly. chim.it While microwave heating often provides the fastest results, conventional heating under solvent-free conditions can also produce excellent yields, sometimes even higher than with microwaves, albeit over longer periods. researchgate.net

Aqueous media represents the ultimate green solvent. capes.gov.br Water is non-toxic, non-flammable, and inexpensive. Ultrasound-assisted synthesis has proven particularly effective in aqueous systems for preparing triazine derivatives. nih.govresearchgate.net While some microwave-assisted syntheses have been tested in water, yields can sometimes be lower compared to reactions in polar aprotic solvents like DMF. nih.govmdpi.com However, the development of protocols that work efficiently in water, such as sonochemical methods that may employ a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB), is a key area of research for enhancing the sustainability of triazine synthesis. nih.govmdpi.com The use of aqueous media dramatically improves the safety and environmental profile of the synthetic process. nih.govcapes.gov.br

Regioselectivity, Chemoselectivity, and Stereoselectivity in the Synthesis of this compound Analogues

The synthesis of unsymmetrically substituted 1,3,5-triazine analogues requires precise control over the reaction to ensure the desired placement of functional groups. This control is governed by the principles of regioselectivity, chemoselectivity, and stereoselectivity.

Regioselectivity and Chemoselectivity: The most common and practical method for synthesizing substituted 1,3,5-triazines involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.netmdpi.com This process is inherently regioselective due to the decreasing reactivity of the triazine ring with each successive substitution. nih.govmdpi.com The three chlorine atoms on cyanuric chloride exhibit different reactivity levels, which can be exploited by carefully controlling the reaction temperature. nih.govmdpi.com

First Substitution: The replacement of the first chlorine atom is highly facile and typically occurs at low temperatures, around 0 °C. mdpi.comnih.gov

Second Substitution: After the first nucleophile is introduced, the ring becomes less electron-deficient, and thus less reactive. The second substitution generally requires a higher temperature, often room temperature. mdpi.comnih.gov

Third Substitution: The third chlorine atom is the most difficult to replace, necessitating even higher temperatures, often at the boiling point of the solvent, to drive the reaction to completion. nih.gov

This temperature-dependent reactivity allows for the controlled, stepwise introduction of different nucleophiles (e.g., amines, alcohols, thiols), enabling the synthesis of a vast array of di- and tri-substituted triazines with specific substitution patterns. researchgate.netmdpi.comsemanticscholar.org This demonstrates excellent regioselectivity. Chemoselectivity is also observed when a reagent has multiple nucleophilic sites; the reaction conditions can be tuned to favor reaction at one site over another. For example, in the reaction of 2-amino- chim.itclockss.orgcapes.gov.brtriazines with ketones, changing the catalyst and conditions can selectively produce either N-( chim.itclockss.orgcapes.gov.brtriazine-2-yl) α-ketoamides or N-( chim.itclockss.orgcapes.gov.brtriazine-2-yl) amides, showcasing a high degree of chemoselectivity. nih.gov

Stereoselectivity: When chiral nucleophiles are used in the synthesis of triazine analogues, stereoselectivity becomes an important consideration. The synthesis of triazines containing chiral substituents, such as those derived from chiral alcohols or amines, has been developed. researchgate.netmdpi.com For instance, reacting cyanuric chloride with a chiral alcohol like (S)-N-tert-butoxycarbonyl prolinol results in the formation of a chiral trisubstituted triazine. researchgate.net In these reactions, the stereochemical integrity of the chiral center in the nucleophile is typically maintained throughout the substitution process. The resulting chiral triazine derivatives have applications as chiral solvating agents for determining enantiomeric excess by NMR spectroscopy. researchgate.netmdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 Isopropyl 4,6 Dimethyl 1,3,5 Triazine Architectures

Nucleophilic Reactivity of the 1,3,5-Triazine (B166579) Ring System

The presence of three electronegative nitrogen atoms in the 1,3,5-triazine (or s-triazine) ring substantially lowers the electron density of the ring carbons, making them electrophilic and thus prone to attack by nucleophiles. arkat-usa.org While the most studied examples of this reactivity involve triazines with good leaving groups, such as the sequential displacement of chlorides from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the principles of nucleophilic interaction also apply to alkyl-substituted triazines. mdpi.comresearchgate.net In the case of 2-Isopropyl-4,6-dimethyl-1,3,5-triazine, the absence of facile leaving groups means that nucleophilic attack does not typically result in substitution. Instead, reactions may proceed via addition to the ring or, under more forcing conditions, ring-opening pathways. researchgate.net

The reaction of substituted 1,3,5-triazines with nucleophiles like amines and alcohols is a cornerstone of triazine chemistry, primarily used for the synthesis of diverse derivatives from chlorinated precursors. mdpi.comorganic-chemistry.org For a fully substituted, stable ring system like this compound, reaction with such nucleophiles is not straightforward. Unlike 2,4,6-trichloro-1,3,5-triazine, which readily reacts with amines and alcohols in a stepwise manner controlled by temperature, this compound lacks a leaving group for a standard SNAr (Nucleophilic Aromatic Substitution) reaction. arkat-usa.orgmdpi.com

Interaction with very strong nucleophiles can lead to ring cleavage. For instance, 1,3,5-triazine itself can be opened by various nucleophilic reagents, acting as a synthetic equivalent for a formyl group or other one-carbon synthons. researchgate.net While the electron-donating nature of the isopropyl and methyl groups in this compound enhances the stability of the ring compared to the unsubstituted parent, it is conceivable that under harsh conditions (e.g., high temperature, strong base or acid), nucleophiles could induce ring-opening to form amidines or other acyclic products. researchgate.net However, such reactions are not common for these highly stable, alkylated triazines and require significant activation energy.

The 1,3,5-triazine ring is generally susceptible to hydrolysis, which can be promoted by either acidic or basic conditions. nih.govacs.org The reaction typically involves nucleophilic attack by water or hydroxide (B78521) ions on the electron-deficient carbon atoms of the ring, leading to ring-opening and eventual degradation to products like ammonia (B1221849) and carboxylic acids (or their salts).

However, the stability of the triazine ring toward hydrolysis is significantly influenced by its substituents. Electron-donating groups, such as the alkyl substituents in this compound, increase the electron density on the ring carbons. This effect reduces the electrophilicity of the carbons, thereby decreasing their susceptibility to nucleophilic attack by water. Consequently, this compound is expected to exhibit considerable hydrolytic stability, especially around neutral pH. Studies on related hydroxyamino-1,3,5-triazine complexes have demonstrated high stability, with hydrolysis being notably slow at neutral and acidic pH, only becoming significant under basic conditions. nih.gov This suggests that while hydrolytic pathways exist, significant energy input or catalysis would be required to cleave the robust ring of this compound.

Electrophilic Behavior and Aromaticity of the 1,3,5-Triazine Core

The 1,3,5-triazine ring is considered an aromatic compound, analogous to benzene (B151609), due to its planar structure and cyclic array of 6 π-electrons. chemeurope.comwikipedia.org However, the inclusion of three nitrogen atoms makes it an extremely electron-deficient or π-deficient aromatic system. This pronounced electron deficiency has a profound impact on its reactivity, particularly towards electrophiles.

Classical electrophilic aromatic substitution reactions, such as nitration, sulfonation, or Friedel-Crafts alkylation, which are characteristic of benzene and other electron-rich aromatics, are exceedingly difficult to perform on the 1,3,5-triazine core. masterorganicchemistry.com The strongly deactivating effect of the ring nitrogens, which withdraw electron density through both inductive and resonance effects, makes the ring carbons poor nucleophiles. Therefore, the triazine ring is highly resistant to attack by electrophiles. Electrophilic substitution on a triazine ring generally requires the presence of potent electron-donating substituents, such as amino groups, which can sufficiently activate the ring system to react, and even then, harsh conditions are often necessary. researchgate.net For this compound, which bears only weakly activating alkyl groups, conventional electrophilic aromatic substitution is not a feasible reaction pathway.

Pericyclic Reactions: Focus on Inverse Electron Demand Diels-Alder Cycloadditions

The most significant pericyclic reaction involving the 1,3,5-triazine core is the inverse-electron-demand Diels-Alder (IEDDA) reaction. acs.orgnih.gov In this type of cycloaddition, the electron-deficient 1,3,5-triazine acts as the azadiene component, reacting with an electron-rich dienophile. nih.gov This reaction is a powerful tool in synthetic chemistry for the construction of other heterocyclic systems, most commonly pyrimidines. tandfonline.com The general mechanism involves an initial [4+2] cycloaddition between the triazine (acting across two carbons and one nitrogen) and the dienophile. This is followed by a retro-Diels-Alder reaction, which involves the expulsion of a stable nitrile molecule, leading to the formation of a new, aromatic heterocyclic ring. acs.orgnih.gov

The kinetics and feasibility of the IEDDA reaction are heavily dependent on the substituents on the 1,3,5-triazine ring. nih.gov The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the azadiene. Electron-withdrawing groups on the triazine ring lower its LUMO energy, accelerating the reaction and broadening its scope. nih.govtandfonline.com Conversely, electron-donating groups, like the isopropyl and methyl groups of this compound, raise the LUMO energy, making the compound a less reactive diene in IEDDA reactions.

This deactivating effect means that this compound will react sluggishly, if at all, with moderately activated dienophiles. Its substrate scope is likely limited to highly electron-rich reaction partners such as enamines, ynamines, amidines, and highly strained alkenes, which possess a high-energy HOMO capable of overcoming the larger energy gap. researchgate.netresearchgate.net

| 1,3,5-Triazine Derivative | Substituent Type | Effect on LUMO Energy | Predicted IEDDA Reactivity | Typical Dienophiles |

|---|---|---|---|---|

| 2,4,6-Tris(ethoxycarbonyl)-1,3,5-triazine | Strongly Electron-Withdrawing | Lowered | High | Enol ethers, Alkenes, Enamines |

| 1,3,5-Triazine (unsubstituted) | Neutral (Hydrogen) | Moderate | Moderate | Enamines, Ynamines |

| This compound | Electron-Donating | Raised | Low | Highly reactive enamines, Ynamines |

IEDDA reactions involving 1,3,5-triazines are often characterized by high regioselectivity. nih.gov In the reaction of an unsymmetrical triazine like this compound with a dienophile, the regiochemical outcome is determined by which of the C-N bonds of the triazine ring are involved in the cycloaddition and which nitrile is subsequently eliminated.

The cycloaddition can, in principle, occur across any of the three N=C-N=C fragments. For this compound, reaction with a symmetrical dienophile could lead to two distinct pyrimidine (B1678525) products, resulting from the elimination of either acetonitrile (B52724) (from the C(Me)-N=C(Me) portion) or isobutyronitrile (B166230) (from the C(iPr)-N=C(Me) portion). The preferred pathway is dictated by a combination of steric and electronic factors. Steric hindrance from the bulky isopropyl group might disfavor the approach of the dienophile to that region of the triazine. Electronically, the slight inductive difference between a methyl and an isopropyl group could also influence the partial charges on the ring carbons, guiding the nucleophilic attack from the dienophile. nih.gov Typically, the initial cycloaddition is followed by the expulsion of the least substituted or most stable nitrile, leading to the thermodynamically favored product.

Stereochemical control becomes relevant when the reaction creates new chiral centers. If a cyclic or prochiral dienophile is used, the stereochemical outcome of the cycloaddition is governed by the principles of pericyclic reactions, often favoring an endo-transition state, although this is less commonly a controlling factor in IEDDA reactions compared to normal electron demand Diels-Alder reactions.

Photochemical Transformations and Excited-State Processes of Triazine Derivatives

The interaction of 1,3,5-triazine derivatives with light initiates a cascade of complex processes, including degradation and proton transfer events. These photochemical transformations are fundamental to understanding the stability and reactivity of these compounds in various environments.

Photodegradation Mechanisms and Pathway Analysis

The photodegradation of substituted 1,3,5-triazines in aqueous environments often proceeds through oxidative pathways mediated by reactive species like hydroxyl radicals (*OH). nih.gov While the specific pathways for this compound are not extensively detailed in the literature, mechanisms can be inferred from studies on analogous structures. The initial step typically involves the attack of a hydroxyl radical on the triazine ring or its alkyl substituents. nih.gov

Degradation pathways for substituted triazines can involve several key steps. For halogenated triazines, dehalogenation is a primary step, followed by the cleavage and oxidation of side chains. nih.gov For an alkyl-substituted triazine like this compound, the degradation would likely involve the oxidation of the methyl and isopropyl groups, potentially leading to the formation of hydroxylated intermediates, aldehydes, or carboxylic acids, followed by the eventual cleavage of the triazine ring itself. Photoinduced electron transfer processes can also contribute to the decomposition, particularly in the presence of metal ions like Fe(III). nih.gov

Table 1: Postulated Photodegradation Pathways for Alkyl-Substituted Triazines

| Reaction Step | Description | Potential Intermediates/Products |

|---|---|---|

| Side-Chain Oxidation | Hydroxylation or oxidation of the isopropyl and methyl groups. | Alcohols, aldehydes, ketones, carboxylic acids. |

| Hydroxylation of Triazine Ring | Direct attack of *OH on the aromatic triazine core. | Hydroxytriazine derivatives. |

| Ring Cleavage | Breakdown of the heterocyclic 1,3,5-triazine structure. | Ammeline, Ammelide, Cyanuric Acid, and smaller nitrogenous compounds. |

Excited-State Proton Transfer (ESIPT) Dynamics in 1,3,5-Triazine Systems

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process observed in certain 1,3,5-triazine systems, particularly those bearing a proton-donating group (like a hydroxyl group) in a sterically favorable position, such as an ortho-substituted phenyl ring. researchgate.netacs.org Upon photoexcitation, the triazine ring becomes significantly more basic. researchgate.net This enhanced basicity in the excited state facilitates the transfer of a proton from the donor group to one of the nitrogen atoms of the triazine ring, forming a transient keto-tautomer. researchgate.net

This process occurs on an ultrafast timescale and results in a product that emits fluorescence at a much longer wavelength than the initial molecule, leading to a large Stokes shift. acs.org The ESIPT process represents an efficient non-radiative decay channel that can enhance the photostability of the molecule. researchgate.net While this compound itself does not possess the necessary intramolecular proton donor for this specific mechanism, the underlying principle of increased basicity of the triazine nitrogen atoms in the excited state is a key aspect of its photochemistry. This property suggests a high affinity for intermolecular proton transfer from protic solvents or other external proton sources when the molecule is in an excited state. researchgate.net

Table 2: Characteristics of ESIPT in Hydroxyphenyl-1,3,5-Triazine Systems

| Parameter | Description | Reference |

|---|---|---|

| Mechanism | Ultrafast transfer of a proton from an ortho-hydroxyl group to a triazine nitrogen upon photoexcitation. | researchgate.net |

| Key Requirement | Presence of an intramolecular hydrogen bond in the ground state. | acs.org |

| Driving Force | Increased basicity (pKa) of the triazine ring in the excited state. | researchgate.net |

| Spectroscopic Signature | Dual fluorescence emission, with a large Stokes-shifted band from the keto-tautomer. | researchgate.net |

Coordination Chemistry of this compound as a Ligand

The nitrogen atoms of the 1,3,5-triazine ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. researchgate.net The presence of alkyl substituents, such as isopropyl and methyl groups, modifies the electronic and steric properties of the triazine core, thereby influencing its coordination behavior.

Metal Complexation Modes and Ligand Binding Affinity

1,3,5-triazine derivatives are versatile ligands capable of forming a wide array of coordination compounds with various transition metals, including palladium(II), silver(I), nickel(II), copper(II), and iron(II). chim.itwhiterose.ac.ukmdpi.com Depending on the reaction conditions and the nature of the substituents, the triazine ring can act as a monodentate, bidentate, or bridging ligand. In the case of this compound, which lacks additional coordinating groups on its substituents, it typically coordinates in a monodentate fashion through one of its ring nitrogen atoms.

The formation of stable metal complexes relies on the Lewis basicity of the triazine nitrogens. The ligand can participate in the self-assembly of complex supramolecular structures, such as coordination polymers and discrete molecular squares, particularly when substituents with additional donor sites are present. whiterose.ac.ukuu.nl The binding affinity is governed by a combination of the metal ion's nature, the solvent system, and the electronic properties of the triazine ligand.

Table 3: Common Metal Complexation Features of 1,3,5-Triazine Ligands

| Feature | Description | Examples of Metal Ions |

|---|---|---|

| Coordination Site | Lone pair electrons on the sp²-hybridized ring nitrogen atoms. | Pd(II), Ag(I), Ni(II), Cu(II), Fe(II) |

| Monodentate Coordination | Binding to a single metal center through one nitrogen atom. | Common for simple alkyl-substituted triazines. |

| Bridging Ligand | Simultaneously coordinating to two or more metal centers, leading to polymers. | Observed in the formation of coordination polymers. mdpi.com |

| Chelation | Binding via multiple donor atoms to a single metal center (requires substituents with donor groups). | Ligands like 2,4,6-tri(pyrazol-1-yl)-1,3,5-triazine (tpt). whiterose.ac.uk |

Influence of Isopropyl and Methyl Substituents on Coordination Properties

The coordination properties of this compound are directly influenced by the electronic and steric effects of its alkyl substituents.

Electronic Effects: Both methyl and isopropyl groups are electron-donating via an inductive effect. This effect increases the electron density on the 1,3,5-triazine ring, enhancing the Lewis basicity of the nitrogen atoms. nih.gov A higher electron density on the nitrogen donors generally leads to stronger coordination bonds with metal cations.

Table 4: Comparison of Substituent Effects on Coordination Properties

| Property | Methyl Group (-CH₃) | Isopropyl Group (-CH(CH₃)₂) |

|---|---|---|

| Electronic Effect | Weakly electron-donating (inductive effect). | Moderately electron-donating (stronger inductive effect than methyl). |

| Steric Hindrance | Low. Allows relatively easy access to adjacent ring nitrogens. | High. Can restrict access to adjacent ring nitrogens and influence complex geometry. |

| Impact on Basicity | Increases Lewis basicity of ring nitrogens. | Increases Lewis basicity more significantly than methyl. |

| Potential Coordination Outcome | Facilitates standard coordination geometries. | May lead to distorted geometries or favor coordination at less hindered sites. |

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and crystallographic data specifically for the compound This compound is not available. Published research has extensively covered other derivatives of the 1,3,5-triazine core, particularly those with amino, alkoxy, or aryl substitutions, but the specific alkyl-substituted compound requested is not sufficiently characterized in publicly accessible sources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. Generating content for the specified sections would require speculation or the use of data from analogous but distinct compounds, which would violate the explicit instructions to focus solely on the target molecule and maintain scientific accuracy.

To fulfill the user's request, published data would be needed for:

High-Resolution NMR: Specific ¹H and ¹³C chemical shifts and coupling constants for this compound.

Dynamic NMR: Variable-temperature NMR studies to determine the rotational barrier of the isopropyl group.

X-ray Diffraction: A solved crystal structure to provide precise bond lengths, angles, and details on crystal packing and supramolecular interactions.

Vibrational Spectroscopy: Assigned FTIR and Raman spectra to analyze the vibrational modes of the molecule.

Without these foundational experimental results, an article meeting the required standards of detail and accuracy cannot be constructed.

Advanced Spectroscopic and Structural Elucidation of 2 Isopropyl 4,6 Dimethyl 1,3,5 Triazine Compounds

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). rsc.org This accuracy allows for the determination of the elemental formula of a molecule, a critical step in structural elucidation. uci.edu For 2-isopropyl-4,6-dimethyl-1,3,5-triazine, the theoretical monoisotopic mass can be calculated from its molecular formula, C₈H₁₃N₃.

HRMS analysis, often performed with a mass tolerance of ±5 ppm, can confirm this elemental composition by matching the experimentally measured mass to the theoretical value. rsc.org Techniques such as electrospray ionization (ESI) or chemical ionization (CI) are used to generate ions of the analyte for analysis by high-resolution analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers. nih.govrsc.org

Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule. Collision-activated dissociation (CAD) induces fragmentation, and the resulting product ions provide structural information. For substituted 1,3,5-triazines, fragmentation typically involves the cleavage of substituent groups and the eventual breakdown of the heterocyclic ring. arkat-usa.orgnih.gov The fragmentation of this compound is expected to proceed through characteristic losses of its alkyl substituents.

Table 1: Accurate Mass Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₃N₃ | nih.gov |

| Theoretical Monoisotopic Mass | 151.110947427 Da | nih.gov |

| Common Adduct (Protonated) | [M+H]⁺ | nih.gov |

| Theoretical m/z of [M+H]⁺ | 152.11822 | Calculated |

Table 2: Plausible HRMS Fragmentation Pathways for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 152.11822 | Loss of methane (B114726) (CH₄) | 136.0920 | Loss of a methyl radical followed by H abstraction |

| 152.11822 | Loss of propene (C₃H₆) | 110.0607 | Loss of the isopropyl group via McLafferty-type rearrangement |

| 152.11822 | Loss of acetonitrile (B52724) (C₂H₃N) | 111.0890 | Ring cleavage fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For heterocyclic aromatic compounds like 1,3,5-triazines, the primary electronic transitions observed are π→π* and n→π*. mdpi.com

The 1,3,5-triazine (B166579) ring is an electron-deficient system, and its UV absorption spectrum is characterized by these transitions. The π→π* transitions are typically of high intensity and occur at shorter wavelengths, while the symmetry-forbidden n→π* transitions (involving the non-bonding electrons of the nitrogen atoms) are of much lower intensity and appear at longer wavelengths. mdpi.com

The presence of alkyl substituents, such as the isopropyl and dimethyl groups on the triazine ring, generally causes a slight bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted 1,3,5-triazine. While specific spectral data for this compound is not widely published, the expected absorption maxima can be inferred from studies on similarly substituted triazines. These photophysical properties are crucial for applications where the molecule's interaction with light is important. mdpi.com

Table 3: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Characteristics |

| π→π | π bonding to π antibonding | ~220-270 nm | High intensity (strong absorption) |

| n→π | Non-bonding (N atoms) to π antibonding | > 270 nm | Low intensity (weak absorption), often obscured by stronger bands |

Other Advanced Analytical Techniques for Purity Assessment and Structural Integrity

A comprehensive analysis of this compound requires a suite of analytical techniques to confirm its purity and verify its structural integrity.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of triazine compounds. nih.govthermofisher.com In these techniques, a pure compound will typically appear as a single, sharp, and symmetrical peak in the chromatogram. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration, allowing for quantitative purity determination. thermofisher.com The use of various detectors, such as a Diode-Array Detector (DAD) for HPLC or a Flame Ionization Detector (FID) for GC, provides high sensitivity. mdpi.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful, non-destructive techniques for confirming the precise molecular structure. ¹H NMR would show distinct signals for the protons of the isopropyl and methyl groups, with characteristic chemical shifts, multiplicities (splitting patterns), and integration values corresponding to the number of protons. ¹³C NMR would similarly show distinct signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to C-H stretching and bending vibrations of the alkyl groups and the C=N and C-N stretching vibrations of the triazine ring. asianpubs.org

Table 4: Analytical Techniques for Purity and Structural Verification

| Technique | Purpose | Information Obtained |

| HPLC/GC | Purity Assessment | Retention time, peak purity, quantitative analysis of impurities. nih.gov |

| ¹H and ¹³C NMR | Structural Integrity | Chemical environment, connectivity, and number of hydrogen and carbon atoms. asianpubs.org |

| IR Spectroscopy | Structural Integrity | Presence of specific functional groups (e.g., C=N, C-H). asianpubs.org |

| X-ray Crystallography | Definitive Structure | Three-dimensional molecular structure, bond lengths, and angles. researchgate.net |

Advanced Applications and Materials Science of 1,3,5 Triazine Based Architectures Focus on Chemical Principles

High Energy Density Materials (HEMs) Research and Development.

Structure-Property Relationships for Energetic Performance (e.g., Thermal Stability, Density).

No publicly available data was found regarding the thermal stability, density, or other energetic performance characteristics of 2-Isopropyl-4,6-dimethyl-1,3,5-triazine.

Computational Design and Synthesis Strategies for Triazine-Based HEMs.

There is no information available on the computational design or specific synthesis strategies for high-energy materials (HEMs) based on this compound.

Advanced Analytical Reagents and Applications in Separation Science.

Chromogenic Reagents for Selective Chemical Species Detection.

No literature could be located that describes the use of this compound as a chromogenic reagent for the detection of any chemical species.

Novel Stationary Phases for Chromatographic Separations.

There is no evidence to suggest that this compound has been developed or utilized as a novel stationary phase in chromatographic applications.

Supramolecular Chemistry and Self-Assembly Processes of Triazine Architectures.

Future Prospects and Emerging Research Directions in 2 Isopropyl 4,6 Dimethyl 1,3,5 Triazine Chemistry

Exploration of Unconventional Synthetic Strategies and Reaction Pathways

Traditional synthesis of substituted 1,3,5-triazines often relies on the stepwise nucleophilic substitution of cyanuric chloride, which can be energy-intensive and require harsh conditions. nih.govnih.gov Emerging research is focused on developing more efficient, versatile, and environmentally benign synthetic protocols.

One-Pot Syntheses: A significant advancement is the development of one-pot protocols that avoid the isolation of intermediates, thereby saving time, energy, and resources. nih.govmdpi.com These methods allow for the sequential displacement of chlorine atoms from a triazine core with different nucleophiles (aryloxy, arylamino, or arylthio groups) to create unsymmetrical triazines in good yields. nih.gov Some approaches utilize copper(I) catalysts supported on resins to facilitate Ullmann-type reactions, which significantly shortens reaction times and can improve yields in a one-pot design. nih.gov Other innovative one-pot strategies involve the controlled cross-cyclotrimerization of different nitriles or the cyclization of intermediates like benzoyl isocyanates with amidines. acs.orgbohrium.com

Green Chemistry Approaches: Modern synthetic chemistry is increasingly guided by the principles of green chemistry. In this context, microwave-assisted and sonochemical methods are gaining prominence.

Microwave (MW) Irradiation: MW-assisted synthesis provides rapid and efficient heating, drastically reducing reaction times from hours to minutes and often increasing yields. clockss.orgmdpi.com This technique has been successfully applied to construct the 1,3,5-triazine (B166579) ring and to perform the final, most energy-intensive substitution step on a pre-functionalized triazine core. nih.govclockss.orgchim.it Many of these protocols can be performed under solvent-free conditions, further enhancing their green credentials. chim.itresearchgate.net

Sonochemistry: The use of ultrasonic irradiation is another powerful green technique. Sonochemical protocols can facilitate triazine synthesis in as little as five minutes, often using water as a benign solvent. nih.govresearchgate.netambeed.com Analysis has shown that a sonochemical approach can be significantly "greener" than classical heating methods. nih.govresearchgate.net

These unconventional strategies, summarized in the table below, represent a paradigm shift in the synthesis of complex triazines, enabling faster, more efficient, and sustainable production.

| Synthesis Strategy | Key Features | Advantages |

| One-Pot Synthesis | Sequential reactions without isolating intermediates. nih.govnih.gov | Reduced reaction time, lower solvent consumption, simplified purification. nih.gov |

| Microwave-Assisted | Rapid, uniform heating using dielectric irradiation. clockss.org | Drastic reduction in reaction time (hours to minutes), often higher yields, enables solvent-free conditions. mdpi.comchim.it |

| Sonochemical | Use of high-frequency ultrasound to induce cavitation and accelerate reactions. nih.gov | Extremely short reaction times (e.g., 5 minutes), enables use of water as a solvent, high energy efficiency. nih.govresearchgate.net |

Integration with Nanotechnology for Hybrid Material Development

The unique electronic properties and versatile functionality of the 1,3,5-triazine ring make it an exceptional building block for creating advanced hybrid nanomaterials.

Covalent Triazine Frameworks (CTFs): Triazine derivatives are key precursors in the synthesis of CTFs, a class of porous organic polymers with high chemical stability. bohrium.commdpi.com These materials can be fabricated into 2D nanosheets and exhibit high specific surface areas, making them suitable for applications in gas sorption and separation, catalysis, and energy storage. bohrium.commdpi.com For instance, CTFs have shown remarkable capacity for adsorbing hydrogen and iodine and can serve as materials for electrodes in supercapacitors and batteries. mdpi.com

Functionalization of Nanomaterials: The triazine moiety is being used as a molecular linker to functionalize a wide range of nanomaterials. A triazine-mediated strategy has been developed for the efficient, room-temperature functionalization of carbon-based nanomaterials like graphene and carbon nanotubes. fu-berlin.de This gentle approach avoids the harsh conditions that can damage the nanomaterial structure. fu-berlin.de Furthermore, triazine-based compounds have been used to create nitrogen-enriched conducting polymer nanosheets on reduced graphene oxide (rGO), yielding materials with high surface area and superior performance as electrodes. mdpi.com This integration of triazines with nanotechnology opens avenues for creating materials for advanced electronics, sensors, and drug delivery systems. fu-berlin.de

| Nanomaterial Integration | Resulting Hybrid Material | Potential Applications |

| Self-Assembly | Covalent Triazine Frameworks (CTFs) bohrium.com | Gas storage/separation, photocatalysis, supercapacitors, batteries. mdpi.com |

| Surface Functionalization | Triazine-coated carbon nanotubes/graphene fu-berlin.de | Advanced composites, electrical sensors, drug delivery vehicles. fu-berlin.de |

| Polymerization on rGO | N-enriched conducting polymer nanosheets mdpi.com | High-performance electrodes for energy storage. mdpi.com |

Advancements in In-Situ Characterization Techniques for Reaction Monitoring

The precise synthesis of complex, unsymmetrically substituted triazines requires robust analytical techniques to confirm their molecular structures and monitor reaction progress. Standard characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and X-ray crystallography are routinely used to elucidate the final structure of novel triazine derivatives. nih.govchim.it

However, the future of triazine chemistry lies in advancing these techniques for real-time, in-situ monitoring of the rapid, unconventional synthetic methods discussed earlier. Dynamic NMR spectroscopy, for example, is already being used to study the conformational mobility and rotational energy barriers around the C(triazine)-N bond in amino-substituted triazines, providing deep insights into their molecular behavior. mdpi.com

The next frontier is the adaptation of spectroscopic and chromatographic techniques for online reaction analysis. Integrating these methods with microwave or sonochemical reactors would allow for precise control over reaction kinetics, the detection of transient intermediates, and the optimization of product yields and purity in real-time. This would be particularly valuable for complex one-pot syntheses where multiple sequential reactions occur. acs.org Such advancements will be crucial for moving these novel synthetic protocols from laboratory-scale research to reliable, large-scale production.

Development of Predictive Computational Methodologies for Rational Material Design

Computational chemistry has become an indispensable tool for accelerating the discovery and design of new triazine-based materials, often predicting their properties even before synthesis is attempted. rsc.orgrsc.org

Quantum Mechanics and DFT: Density Functional Theory (DFT) is widely used to investigate the fundamental properties of triazine derivatives. DFT calculations can accurately predict molecular geometries, electronic properties, and the energy landscapes of molecular motion, such as rotation around bonds. mdpi.com This has been used to study the stability of different tautomers and conformers of triazine compounds. mdpi.comresearchgate.net Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict UV absorption properties, providing a valuable tool for designing new triazine-based UV absorbers. sci-hub.se

Predicting Solid-State Properties: A particularly powerful application of computational modeling is the prediction of the crystal structure and properties of novel materials. Researchers have used quantum mechanics to predict the most stable crystal conformations, density, and heats of reaction for new energetic materials based on the triazine scaffold. rsc.orgresearchgate.net These in silico predictions are critical for identifying promising candidates for synthesis and for understanding intermolecular interactions, often aided by techniques like Hirshfeld surface analysis. researchgate.netmdpi.com

Reactive Force Fields: For larger-scale simulations that capture chemical reactions, reactive force fields like ReaxFF are employed. These models can simulate the thermal decomposition of triazine materials, providing insights into their stability and reaction mechanisms under extreme conditions, which is crucial for designing safer and more reliable materials. rsc.orgresearchgate.netmdpi.com

| Computational Method | Predicted Properties | Significance |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, rotational barriers, tautomer stability. mdpi.comresearchgate.net | Rational design of molecules with specific electronic and conformational properties. |

| Time-Dependent DFT (TD-DFT) | UV absorption spectra. sci-hub.se | Design of novel UV absorbers and optical materials. |

| Quantum Mechanics (Crystal) | Crystal structure, density, heat of reaction. rsc.orgresearchgate.net | Prediction of properties for yet-to-be-synthesized materials, guiding synthetic efforts. |

| ReaxFF Molecular Dynamics | Thermal decomposition pathways, reaction mechanisms. mdpi.com | Understanding material stability and performance under high-energy conditions. |

Addressing Scalability and Sustainability Challenges in the Synthesis of Advanced Triazine Materials

For emerging triazine materials to find widespread application, their synthesis must be scalable, cost-effective, and environmentally sustainable. Research is actively addressing these challenges by moving away from classical synthetic routes that often involve hazardous reagents, large volumes of toxic solvents, and significant energy consumption. nih.gov

The "green" synthetic protocols involving microwave and sonochemical methods are at the forefront of this effort. mdpi.com By dramatically reducing reaction times, they inherently lower energy consumption. chim.it The ability to perform these reactions in benign solvents like water or under solvent-free conditions minimizes chemical waste and associated environmental hazards. nih.govresearchgate.netresearchgate.net For example, a sonochemical protocol using water as a solvent was found to be 13 times "greener" than the conventional heating method. nih.gov

Furthermore, the development of recyclable catalysts, such as silica-supported Lewis acids, offers a path to more sustainable processes. researchgate.net These catalysts can be easily recovered and reused, reducing waste and cost. One-pot syntheses also contribute to sustainability by minimizing the number of operational steps and the associated solvent use for intermediate purification. nih.govnih.gov Overcoming the limitations of traditional methods is key to the industrial viability of advanced triazine materials.

| Challenge | Conventional Method | Sustainable Alternative |

| Energy Consumption | Prolonged heating/reflux (hours). nih.gov | Microwave or sonochemical irradiation (minutes). mdpi.com |

| Solvent Use | Often requires toxic organic solvents (e.g., DMF). mdpi.com | Water as a solvent or solvent-free conditions. nih.govresearchgate.net |

| Reaction Time | Long reaction times (hours to days). clockss.org | Drastically reduced times (minutes). nih.govclockss.org |

| Catalysts/Reagents | Use of hazardous or complex catalysts. researchgate.net | Recyclable solid-supported catalysts, base-mediated reactions. nih.govresearchgate.net |

| Process Complexity | Multi-step synthesis with intermediate isolation. nih.gov | One-pot sequential reactions. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.